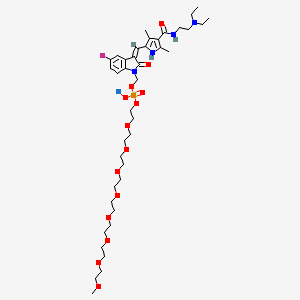
2-((2-Ethoxyethyl)amino)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Ethoxyethyl)amino)acetonitrile is an organic compound that contains both an amino group and a nitrile group. It is a versatile intermediate used in various chemical syntheses due to its unique structure, which allows it to participate in a wide range of reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Ethoxyethyl)amino)acetonitrile typically involves the reaction of 2-ethoxyethylamine with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control of reaction conditions and higher yields. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Ethoxyethyl)amino)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-((2-Ethoxyethyl)amino)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-((2-Ethoxyethyl)amino)acetonitrile involves its ability to act as a nucleophile due to the presence of the amino group. This allows it to participate in various nucleophilic substitution reactions. The nitrile group can also undergo reduction or oxidation, leading to the formation of different functional groups. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Aminoacetonitrile: Similar in structure but lacks the ethoxyethyl group.
2-Aminoacetonitrile: Contains an amino group and a nitrile group but without the ethoxyethyl substitution.
Ethoxyethylamine: Contains the ethoxyethyl group but lacks the nitrile group.
Uniqueness
2-((2-Ethoxyethyl)amino)acetonitrile is unique due to the presence of both the ethoxyethyl group and the nitrile group, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This makes it a valuable intermediate in various synthetic processes.
Propiedades
Fórmula molecular |
C6H12N2O |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
2-(2-ethoxyethylamino)acetonitrile |
InChI |
InChI=1S/C6H12N2O/c1-2-9-6-5-8-4-3-7/h8H,2,4-6H2,1H3 |
Clave InChI |
JVPNUUQLQKFWKR-UHFFFAOYSA-N |
SMILES canónico |
CCOCCNCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B12941839.png)

![Benzamide, N-(trimethylsilyl)-N-[9-(trimethylsilyl)-9H-purin-6-yl]-](/img/structure/B12941846.png)

